Introduction: The Versatility of a Bifunctional Monomer
Introduction: The Versatility of a Bifunctional Monomer
An In-depth Technical Guide to 2-Hydroxyethyl Acrylate for Scientific Applications
2-Hydroxyethyl acrylate (2-HEA), identified by the CAS number 818-61-1 , is a crucial organic compound in the landscape of polymer science and material engineering.[1][2] As an ester of acrylic acid, it possesses a unique bifunctional nature, containing both a reactive acrylate group and a primary hydroxyl group.[3] This dual functionality makes 2-HEA an exceptionally versatile monomer. The acrylate moiety readily participates in polymerization, forming the backbone of a polymer, while the pendant hydroxyl group provides a site for subsequent chemical modification, crosslinking, or imparting hydrophilicity. These characteristics have established 2-HEA as a cornerstone monomer in the synthesis of advanced polymers for a wide array of applications, ranging from high-performance coatings and adhesives to sophisticated biomedical materials, including hydrogels for drug delivery and tissue engineering.[3][4][5][6]
Core Physicochemical and Chemical Properties
Understanding the fundamental properties of 2-HEA is paramount for its effective and safe utilization in research and development. It is a clear, colorless liquid with a mild, ester-like odor.[7][8] Its miscibility with water and solubility in common organic solvents make it a flexible component in various reaction systems.[1][3]
Quantitative Data Summary
The key physical and chemical properties of 2-Hydroxyethyl acrylate are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 818-61-1 | [1][2][9] |
| Molecular Formula | C₅H₈O₃ | [1][2][10] |
| Molecular Weight | 116.12 g/mol | [2][4][7][10] |
| Appearance | Clear, colorless liquid | [7][8][10] |
| Density | ~1.106 g/cm³ at 25 °C | [7][8] |
| Boiling Point | ~200 °C at 1013 hPa | [7][8][11] |
| Freezing Point | < -60 °C | [7][8][12] |
| Flash Point | 101 °C | [7][8][12][13] |
| Viscosity | ~11.17 mPa·s at 25 °C | [7][8][12] |
| Water Solubility | Miscible (1000 g/L at 20°C) | [1][3][11] |
| Synonyms | Ethylene glycol monoacrylate, Acrylic acid 2-hydroxyethyl ester | [2][9][14][15] |
Reactivity and Polymerization Dynamics
The chemical behavior of 2-HEA is dominated by its two functional groups. The carbon-carbon double bond of the acrylate group is highly susceptible to free-radical polymerization, enabling the formation of long polymer chains. This process can be initiated by thermal, photochemical, or redox-initiating systems.
2-HEA readily forms both homopolymers and copolymers. Its ability to copolymerize with a vast range of other monomers—such as acrylic acid, methacrylates, acrylonitrile, styrene, and vinyl acetate—allows for the precise tuning of the final polymer's properties, including its mechanical strength, thermal stability, and chemical resistance.[12]
While traditional free-radical polymerization is widely used, it often results in polymers with broad molecular weight distributions. For applications requiring precise control, such as in drug delivery or advanced biomaterials, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are employed. ATRP allows for the synthesis of well-defined poly(2-hydroxyethyl acrylate) (PHEA) with predictable molecular weights and narrow polydispersity.[5][16][17]
Pivotal Applications in Drug Development and Biomedical Research
The unique properties of 2-HEA-based polymers, particularly their hydrophilicity and biocompatibility, make them indispensable in the biomedical and pharmaceutical fields.[3][4]
-
Hydrogel Formation for Drug Delivery: 2-HEA is a primary component in the synthesis of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.[3][5][6] The hydroxyl groups contribute to the high water content, creating a soft, tissue-like environment ideal for biomedical applications. These hydrogels can be engineered to encapsulate therapeutic agents, which are then released in a controlled manner, making them excellent vehicles for drug delivery systems.[6][18]
-
Tissue Engineering and Scaffolding: The porous structure and biocompatibility of PHEA hydrogels make them suitable as scaffolds in tissue engineering.[6][19] They can support cell adhesion and proliferation, providing a temporary matrix for tissue regeneration.
-
Medical Adhesives and Coatings: Polymers derived from 2-HEA are used to create specialty medical adhesives and coatings for medical devices.[3][18] These materials exhibit excellent adhesion, flexibility, and resistance to bodily fluids.[3][6]
Experimental Protocol: Synthesis of a PHEA Hydrogel
This protocol details the synthesis of a basic poly(2-hydroxyethyl acrylate) hydrogel via free-radical polymerization, a foundational technique for researchers entering this field.
Causality and Self-Validation:
-
Crosslinker Necessity: A crosslinking agent like N,N'-methylenebis(acrylamide) (BIS) is essential.[19] Without it, only linear, soluble polymer chains would form. The crosslinker creates covalent bonds between chains, forming the water-insoluble, three-dimensional network characteristic of a hydrogel.
-
Inert Atmosphere: Oxygen is a potent inhibitor of free-radical polymerization. The de-gassing step (e.g., by bubbling nitrogen) is critical to remove dissolved oxygen, ensuring the polymerization reaction can proceed efficiently to completion.
-
Redox Initiation: The ammonium persulfate (APS)/N,N,N′,N′-tetramethylethylenediamine (TEMED) system is a common redox pair for initiating polymerization at room temperature.[19] APS generates sulfate free radicals, and TEMED accelerates this process, allowing for rapid and controlled gelation.
Methodology:
-
Preparation of Monomer Solution: In a glass vial, prepare the monomer solution. For a final volume of 10 mL, combine 2.0 mL of 2-HEA, 0.1 g of the crosslinker N,N'-methylenebis(acrylamide) (BIS), and 7.9 mL of deionized water. Mix thoroughly until all components are dissolved.
-
De-gassing: Place the vial in an ice bath and bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Initiator and Activator Addition: While maintaining the inert atmosphere, add 50 µL of a freshly prepared 10% (w/v) aqueous solution of ammonium persulfate (APS). Gently swirl the mixture.
-
Initiation of Polymerization: Add 10 µL of N,N,N′,N′-tetramethylethylenediamine (TEMED) to the solution. Mix quickly and thoroughly.
-
Gelation: Immediately pour the solution into a desired mold (e.g., between two glass plates with a spacer) or leave it in the vial. Polymerization and gel formation should begin within minutes. Allow the reaction to proceed for at least 2 hours at room temperature to ensure complete polymerization.
-
Purification: Carefully remove the resulting hydrogel from the mold. Submerge it in a large volume of deionized water. Change the water every 8-12 hours for 2-3 days to wash out any unreacted monomers, initiator fragments, and other impurities.
Safety, Handling, and Storage
Due to its reactivity and toxicological profile, strict safety protocols must be followed when working with 2-HEA.
Hazard Identification
2-HEA is classified as hazardous. It is toxic in contact with skin, harmful if swallowed, and causes severe skin burns and eye damage.[14][20][21][22][23] It may also cause an allergic skin reaction and is harmful to aquatic life.[13][14][21][22][23]
| Hazard Statement | GHS Classification | Source(s) |
| H302 | Harmful if swallowed | [14][20][21][23] |
| H311 | Toxic in contact with skin | [14][20][21][22][23] |
| H314 | Causes severe skin burns and eye damage | [14][20][21][22][23] |
| H317 | May cause an allergic skin reaction | [14][21][22][23] |
| H412 | Harmful to aquatic life with long lasting effects | [14][21] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle 2-HEA in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13][20]
-
Personal Protective Equipment: Wear appropriate PPE at all times. This includes:
Storage and Stability
-
Inhibitor and Oxygen Requirement: Commercial 2-HEA is stabilized with an inhibitor, typically hydroquinone methyl ether (MEHQ), to prevent spontaneous polymerization.[1][3][12] The presence of dissolved oxygen is required for this inhibitor to function effectively. Therefore, 2-HEA must never be stored under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Storage Conditions: Store containers in a cool, dark, and well-ventilated area, away from heat, direct sunlight, and sources of ignition.[13][20] The storage temperature should not exceed 35°C.[12]
-
Shelf Life: Follow a "first-in, first-out" inventory principle. Over time, trace impurities like ethylene glycol diacrylate may form.[12] For high-purity applications, it is advisable to use the material within 6 months of receipt.[12]
Conclusion
2-Hydroxyethyl acrylate is a high-value monomer whose unique bifunctional character makes it a powerful tool for polymer chemists, material scientists, and drug development professionals. Its ability to form hydrophilic, biocompatible, and cross-linkable polymers has cemented its role in the creation of advanced materials, most notably in hydrogels for controlled drug release and tissue engineering. While its utility is vast, its hazardous nature demands rigorous adherence to safety and handling protocols. A thorough understanding of its properties, reactivity, and safe handling is essential to unlocking its full potential in the laboratory and beyond.
References
- 1. 2-Hydroxyethyl acrylate | 818-61-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. atamankimya.com [atamankimya.com]
- 4. 2-Hydroxyethyl acrylate,2HEA,2HEA Supplier [arshinechem.com]
- 5. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]
- 6. 2-hydroxyethyl acrylate is a widely used chemical - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]
- 7. jamorin.com [jamorin.com]
- 8. adakem.com [adakem.com]
- 9. 2-羟基乙基丙烯酸酯 96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Hydroxyethyl acrylate | C5H8O3 | CID 13165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Hydroxyethyl Acrylate (2-HEA) — Basic Acrylic Monomer Manufacturers, Inc. [bamm.net]
- 12. jamorin.com [jamorin.com]
- 13. ICSC 1723 - 2-HYDROXYETHYL ACRYLATE [inchem.org]
- 14. 2-Hydroxyethyl Acrylate | 818-61-1 | TCI AMERICA [tcichemicals.com]
- 15. ICSC 1723 - 2-HYDROXYETHYL ACRYLATE [chemicalsafety.ilo.org]
- 16. Polymerization of 2-hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method [open.metu.edu.tr]
- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 18. polysciences.com [polysciences.com]
- 19. Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. tcichemicals.com [tcichemicals.com]
- 22. gjchemical.com [gjchemical.com]
- 23. fr.cpachem.com [fr.cpachem.com]
